molecular formula C6H7ClFN B1302538 3-Fluorophenylamine hydrochloride CAS No. 1993-09-5

3-Fluorophenylamine hydrochloride

Cat. No.: B1302538
CAS No.: 1993-09-5
M. Wt: 147.58 g/mol
InChI Key: MNMXMPLRBXECRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-Fluorophenylamine hydrochloride is represented by the chemical formula C6H6FClN . The average mass is 162.592 Da and the monoisotopic mass is 162.036011 Da .


Physical and Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in water and polar organic solvents. More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

3-Fluorophenylamine hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

3-Fluorophenylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for monoamine oxidase enzymes, which catalyze the oxidative deamination of amines. This interaction is crucial for studying the metabolism of fluorinated aromatic amines and their potential effects on neurotransmitter pathways .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain G-protein coupled receptors, leading to changes in intracellular signaling cascades. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that the compound remains stable under controlled conditions for extended periods. In vivo studies indicate that it may undergo metabolic degradation, leading to the formation of various metabolites. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and produce desired pharmacological effects. At higher doses, it can cause adverse effects such as neurotoxicity, hepatotoxicity, and cardiotoxicity. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The compound’s metabolism can influence metabolic flux and alter the levels of key metabolites in biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it may be transported across cell membranes by organic cation transporters. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum or the nucleus, where it can interact with specific enzymes or regulatory proteins. These interactions can influence its biochemical activity and overall cellular effects .

Properties

IUPAC Name

3-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMXMPLRBXECRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373121
Record name 3-Fluorophenylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993-09-5
Record name 3-Fluorophenylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.